molecular formula C10H7NO6S B15065056 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 876303-40-1

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15065056
CAS No.: 876303-40-1
M. Wt: 269.23 g/mol
InChI Key: FKTVHRZETGCILU-UHFFFAOYSA-N
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Description

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a sulfonic acid group at the 8th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from quinoline derivatives. One common method involves the sulfonation of quinoline followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and oxidation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of these methods makes it feasible to produce the compound in quantities sufficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonic acid and carboxylic acid groups play crucial roles in these interactions, facilitating strong binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the sulfonic acid group, which affects its solubility and reactivity.

    8-Sulfoquinoline:

Uniqueness

The presence of both sulfonic acid and carboxylic acid groups in 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential for various applications in research and industry.

Properties

CAS No.

876303-40-1

Molecular Formula

C10H7NO6S

Molecular Weight

269.23 g/mol

IUPAC Name

4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO6S/c12-9-5-2-1-3-7(18(15,16)17)8(5)11-4-6(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17)

InChI Key

FKTVHRZETGCILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)NC=C(C2=O)C(=O)O

Origin of Product

United States

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